6-Hydroxy-3,4-dihydro-3-(dipropylamino)-2H-1-benzopyran
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Overview
Description
3-(Dipropylamino)-3,4-dihydro-2H-1-benzopyran-6-ol is a chemical compound that belongs to the class of benzopyrans Benzopyrans are known for their diverse biological activities and are often studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Dipropylamino)-3,4-dihydro-2H-1-benzopyran-6-ol typically involves the reaction of a benzopyran derivative with dipropylamine. The reaction conditions often include the use of a suitable solvent, such as ethanol or methanol, and a catalyst to facilitate the reaction. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This method allows for the efficient production of large quantities of the compound while maintaining high purity and yield. The use of automated systems and advanced purification techniques, such as chromatography, ensures the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(Dipropylamino)-3,4-dihydro-2H-1-benzopyran-6-ol undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound, often resulting in the formation of a ketone or aldehyde derivative.
Reduction: The compound can be reduced to form a more saturated derivative, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide. The reaction is typically carried out in an acidic or basic medium.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used, often in an inert solvent like tetrahydrofuran.
Substitution: Halogenating agents like bromine or chlorine are used, often in the presence of a catalyst such as iron or aluminum chloride.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as ketones, aldehydes, and halogenated benzopyrans. These derivatives often exhibit different chemical and biological properties, making them useful for further research and applications.
Scientific Research Applications
3-(Dipropylamino)-3,4-dihydro-2H-1-benzopyran-6-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its potential as a therapeutic agent.
Medicine: Research is ongoing to explore its potential as a drug candidate for the treatment of various diseases, including neurological disorders and cancer.
Industry: The compound is used in the development of new materials and as an intermediate in the production of other chemicals.
Mechanism of Action
The mechanism of action of 3-(Dipropylamino)-3,4-dihydro-2H-1-benzopyran-6-ol involves its interaction with specific molecular targets within the cell. The compound is known to modulate various signaling pathways, including those involved in cell proliferation, apoptosis, and inflammation. Its effects are mediated through its binding to specific receptors or enzymes, leading to changes in cellular function and activity.
Comparison with Similar Compounds
Similar Compounds
- 3-(Diethylamino)-3,4-dihydro-2H-1-benzopyran-6-ol
- 3-(Dimethylamino)-3,4-dihydro-2H-1-benzopyran-6-ol
- 3-(Dipropylamino)-2H-1-benzopyran-6-ol
Uniqueness
3-(Dipropylamino)-3,4-dihydro-2H-1-benzopyran-6-ol is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for research and development.
Properties
CAS No. |
116005-04-0 |
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Molecular Formula |
C15H23NO2 |
Molecular Weight |
249.35 g/mol |
IUPAC Name |
3-(dipropylamino)-3,4-dihydro-2H-chromen-6-ol |
InChI |
InChI=1S/C15H23NO2/c1-3-7-16(8-4-2)13-9-12-10-14(17)5-6-15(12)18-11-13/h5-6,10,13,17H,3-4,7-9,11H2,1-2H3 |
InChI Key |
COYBCQFIVNQGKW-UHFFFAOYSA-N |
SMILES |
CCCN(CCC)C1CC2=C(C=CC(=C2)O)OC1 |
Canonical SMILES |
CCCN(CCC)C1CC2=C(C=CC(=C2)O)OC1 |
Related CAS |
112460-73-8 (hydrobromide) |
Synonyms |
6-HDDPB 6-hydroxy-3,4-dihydro-3-(dipropylamino)-2H-1-benzopyran 6-hydroxy-3,4-dihydro-3-(dipropylamino)-2H-1-benzopyran hydrobromide dipropyl-6-hydroxy-3-chromanamine DP-6OH-3CA |
Origin of Product |
United States |
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